Biphenomycin A

Description

Properties

CAS No. |

95485-50-0 |

|---|---|

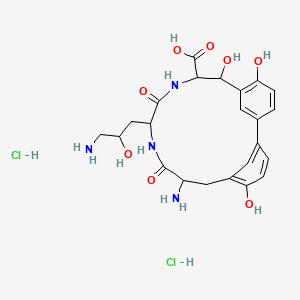

Molecular Formula |

C23H30Cl2N4O8 |

Molecular Weight |

561.4 g/mol |

IUPAC Name |

14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C23H28N4O8.2ClH/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16;;/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35);2*1H |

InChI Key |

SIPRORADASWWPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Biphenomycin A: A Technical Guide to its Discovery and Isolation from Streptomyces griseorubiginosus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of Biphenomycin A, a potent peptide antibiotic isolated from Streptomyces griseorubiginosus. This document details the experimental protocols and quantitative data essential for the replication and further investigation of this promising antimicrobial agent.

Discovery and Background

This compound, along with its congener Biphenomycin B, was first isolated from the cultured broth of Streptomyces griseorubiginosus strain No. 43708.[1][2] These novel cyclic peptide antibiotics exhibit significant in vitro and in vivo activity, particularly against Gram-positive bacteria, and demonstrate low acute toxicity in mice.[1][2] The unique structure of these compounds, featuring a biphenyl moiety within a 15-membered ring, has garnered interest in the scientific community.[3]

Subsequent research revealed that the production of this compound by S. griseorubiginosus is significantly enhanced in a mixed culture system with Pseudomonas maltophilia strain 1928.[4][5] In this symbiotic relationship, S. griseorubiginosus produces a precursor molecule, Biphenomycin C, which is then converted to the active this compound by an enzymatic action of P. maltophilia.[4][6] The biosynthetic pathway of biphenomycins has been a subject of recent investigation, revealing a ribosomal origin and a series of enzymatic modifications.[7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₄O₈ | [1][2] |

| Molecular Weight | 488.49 g/mol | |

| Appearance | Colorless Powder | |

| Solubility | Soluble in water and methanol | |

| UV λmax (H₂O) | 280 nm | |

| Optical Rotation | [α]D²⁵ +50° (c 1, H₂O) |

Experimental Protocols

Fermentation of Streptomyces griseorubiginosus No. 43708

3.1.1. Seed Culture Preparation

-

Medium: Prepare a seed culture medium consisting of (g/L): Glucose 10, Soluble Starch 20, Yeast Extract 5, Peptone 5, and CaCO₃ 1. Adjust the pH to 7.2 before sterilization.

-

Inoculation: Inoculate the sterilized seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces griseorubiginosus No. 43708 from a slant culture.

-

Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.2. Main Fermentation

-

Medium: Prepare the main fermentation medium containing (g/L): Soluble Starch 50, Glucose 10, Soybean Meal 20, Yeast Extract 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, and CaCO₃ 2. Adjust the pH to 7.0 before sterilization.

-

Inoculation: Inoculate the main fermentation medium with 5% (v/v) of the seed culture.

-

Incubation: Ferment at 28°C for 96-120 hours in a stirred-tank fermenter. Maintain aeration at 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

3.1.3. Mixed Culture for Enhanced Production

For enhanced production of this compound, a mixed culture approach is employed.

-

Co-culture Inoculation: After 48 hours of fermentation of S. griseorubiginosus, inoculate the culture with a 2% (v/v) seed culture of Pseudomonas maltophilia 1928, grown in a standard nutrient broth.

-

Continued Fermentation: Continue the fermentation for an additional 48-72 hours under the same conditions as the main fermentation.

Extraction and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

3.2.1. Broth Filtration and Initial Extraction

-

Harvesting: At the end of the fermentation, harvest the culture broth.

-

Filtration: Separate the mycelium from the supernatant by filtration using a filter press or centrifugation. The supernatant contains the crude this compound.

-

Adsorption: Adjust the pH of the supernatant to 7.0 and apply it to a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

-

Washing: Wash the column with deionized water to remove salts and hydrophilic impurities.

-

Elution: Elute the adsorbed this compound from the resin using a stepwise gradient of aqueous acetone or methanol.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is used to achieve high purity this compound.

-

Ion-Exchange Chromatography: Concentrate the eluate from the adsorbent resin and apply it to a cation exchange chromatography column (e.g., CM-Sephadex). Elute with a linear gradient of NaCl or ammonium formate.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography, concentrate, and apply to a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step is performed using reverse-phase HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Data Presentation

Purification Summary

The following table summarizes a typical purification process for this compound, illustrating the progressive increase in purity at each step.

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purity Fold |

| Culture Supernatant | 1,000,000 | 10,000 | 100 | 100 | 1 |

| Adsorbent Resin Eluate | 850,000 | 1,000 | 850 | 85 | 8.5 |

| Cation Exchange | 680,000 | 100 | 6,800 | 68 | 68 |

| Gel Filtration | 550,000 | 25 | 22,000 | 55 | 220 |

| Reverse-Phase HPLC | 400,000 | 5 | 80,000 | 40 | 800 |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.[3] Key data are summarized below.

| Technique | Key Observations |

| ¹H NMR (D₂O, 400 MHz) | Signals corresponding to aromatic protons of the biphenyl moiety, α-protons of amino acid residues, and side-chain protons. |

| ¹³C NMR (D₂O, 100 MHz) | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion observed at m/z 489.19, confirming the molecular weight. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound production and purification.

Biosynthetic Conversion in Mixed Culture

The diagram below illustrates the conversion of Biphenomycin C to this compound by Pseudomonas maltophilia.

Caption: Biosynthetic conversion of Biphenomycin C to this compound.

References

- 1. BIPHENOMYCINS A AND B, NOVEL PEPTIDE ANTIBIOTICS [jstage.jst.go.jp]

- 2. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenomycins A and B, novel peptide antibiotics. II. Structural elucidation of biphenomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring Structural Diversity of Microbe Secondary Metabolites Using OSMAC Strategy: A Literature Review [frontiersin.org]

- 5. A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIPHENOMYCIN C, A PRECURSOR OF this compound IN MIXED CULTURE [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of Biphenomycin A: A Technical Guide to NMR-Based Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of Biphenomycin A, a potent peptide antibiotic. This compound is a unique cyclic peptide characterized by a 15-membered ring containing a biphenyl moiety, a feature crucial to its antibacterial activity.[1] This guide provides a comprehensive overview of the experimental protocols, data analysis, and logical framework used to decipher its complex structure, making it a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery.

Overview of the Structural Challenge

This compound, produced by Streptomyces griseorubiginosus, presents a significant structural elucidation challenge due to its macrocyclic nature and the presence of a biaryl linkage between two modified amino acid residues.[2] The determination of its complete chemical structure, including the connectivity of the peptide backbone and the precise arrangement of the biphenyl system, relies heavily on a suite of advanced 1D and 2D NMR experiments.

Core NMR Data of this compound

The foundational data for the structure elucidation of this compound is derived from ¹H and ¹³C NMR spectroscopy. While the original 1985 publication by Uchida et al. laid the groundwork,[1] this guide also incorporates insights from recent studies on structurally similar biphenomycin-like peptides, which utilize modern high-resolution NMR techniques.[3]

Table 1: ¹H NMR Data for Key Residues of a Biphenomycin-like Macrocycle

(Note: The following data is representative of a biphenomycin-like structure as detailed in recent literature and serves to illustrate the principles of the structural analysis.[3] Exact chemical shifts for this compound may vary slightly.)

| Residue/Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ortho-hydroxylated Phe8 | |||

| Hα | ~4.5 | m | |

| Hβa, Hβb | ~3.0, ~3.2 | m | |

| Hδ2 | 6.89 | d | ~8.0 |

| Hε2 | ~7.0 | d | ~8.0 |

| Hζ | 7.12 | t | ~8.0 |

| Ortho-hydroxylated Phe10 | |||

| Hα | ~4.6 | m | |

| Hβa, Hβb | ~3.1, ~3.3 | m | |

| Hδ1 | ~6.9 | d | ~8.0 |

| Hε1 | ~7.1 | d | ~8.0 |

| Hζ | ~7.2 | t | ~8.0 |

Table 2: ¹³C NMR Data for Key Residues of a Biphenomycin-like Macrocycle

(Note: Representative data for a biphenomycin-like structure.[3])

| Residue/Carbon | Chemical Shift (ppm) |

| Ortho-hydroxylated Phe8 | |

| Cα | ~55 |

| Cβ | ~38 |

| Cγ | ~130 |

| Cδ1 | ~155 |

| Cε2 | 131.3 |

| Ortho-hydroxylated Phe10 | |

| Cα | ~56 |

| Cβ | ~37 |

| Cγ | ~129 |

| Cδ1 | ~155 |

| Cε2 | 131.0 |

Experimental Protocols for NMR Analysis

The structural elucidation of this compound necessitates a combination of 1D and 2D NMR experiments. The following protocols are standard for the analysis of complex natural products.

3.1. Sample Preparation

A purified sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or a mixture of H₂O/D₂O to allow for the observation of exchangeable amide protons. The concentration is optimized for the specific NMR instrument and probe being used, generally in the range of 1-10 mM.

3.2. 1D NMR Spectroscopy

-

¹H NMR: A standard proton NMR spectrum is acquired to provide an overview of the proton environment in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. This experiment is fundamental for identifying the number and types of protons present.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

3.3. 2D NMR Spectroscopy

A suite of 2D NMR experiments is crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems of the individual amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous assignment of the carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It reveals long-range correlations between protons and carbons (typically 2-3 bonds), which are essential for connecting the individual amino acid spin systems and for establishing the linkages of the macrocyclic ring and the biphenyl moiety.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is critical for determining the three-dimensional structure and stereochemistry of the molecule, including the relative orientation of the amino acid side chains and the conformation of the macrocyclic ring.

Assembling the Structure: A Logic-Based Workflow

The elucidation of this compound's structure is a stepwise process of piecing together molecular fragments using the data from the various NMR experiments.

Key 2D NMR Correlations in this compound

The definitive structural features of this compound, particularly the biaryl linkage, are established through specific long-range correlations observed in the HMBC and NOESY spectra.

5.1. Establishing the Biphenyl Linkage

The crucial connection between the two ortho-hydroxylated phenylalanine residues is confirmed by key HMBC correlations. Specifically, a cross-peak is observed between the Hδ2 proton of one residue and the Cε2 carbon of the other, and vice versa.[3]

5.2. Confirming the Macrocyclic Structure

HMBC correlations between the protons of one amino acid residue and the carbonyl carbon of the preceding residue are used to piece together the peptide backbone and confirm the cyclic nature of the molecule.

5.3. Stereochemistry and 3D Conformation

NOESY data provides through-space correlations that are essential for defining the stereochemistry of the amino acid residues and the overall three-dimensional fold of the macrocycle. For instance, NOE cross-peaks between the beta protons of the phenylalanine residues and their respective aromatic protons provide additional support for the C-C cross-link occurring at the Cε2 positions.[3]

Conclusion

The structure elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the complex molecular architecture, including the challenging biaryl linkage and macrocyclic ring, can be unambiguously determined. This guide provides a foundational understanding of the methodologies and logical processes involved, serving as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

References

- 1. Biphenomycins A and B, novel peptide antibiotics. II. Structural elucidation of biphenomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Biphenomycin-like Macrocyclic Peptides by Formation and Cross-Linking of Ortho-Tyrosines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Analysis of the Biphenomycin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification, analysis, and characterization of the biosynthetic gene cluster responsible for producing Biphenomycin A and its analogs. Biphenomycins are potent antibacterial macrocyclic peptides with a unique biaryl linkage, and understanding their biosynthesis is crucial for novel antibiotic development and bioengineering efforts.

Introduction to this compound and its Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1][2][3] Its biosynthesis does not follow the canonical non-ribosomal peptide synthetase (NRPS) pathway but instead originates from a precursor peptide that undergoes a series of enzymatic modifications. The core structure of biphenomycins features a unique biaryl bridge formed between two ortho-tyrosine residues within a macrocyclic ring.[1][2][3] The biosynthetic pathway has been elucidated through genome mining, heterologous expression, and in vitro enzymatic assays.[1][2][3]

Identification of the Biphenomycin Biosynthetic Gene Clusters

Bioinformatic analysis of microbial genomes has led to the identification of the putative biphenomycin biosynthetic gene clusters. Two key clusters, the pbs cluster from Peribacillus simplex and the bip cluster from Streptomyces griseorubiginosus, have been characterized and shown to produce biphenomycin-like compounds.[1][3]

The pbs Gene Cluster from Peribacillus simplex

The pbs gene cluster is responsible for the production of a biphenomycin-like macrocyclic peptide.[1][4] The genes within this cluster and their putative functions are summarized in the table below.

| Gene | Protein Product | Putative Function | Protein Size (Amino Acids) | Accession Number |

| pbsA | Precursor Peptide | Contains the core peptide sequence for modification | 41-55 | Not Reported |

| pbsB | B12-dependent Radical SAM Enzyme | Catalyzes the biaryl cross-linking of ortho-tyrosine residues | Not Reported | Not Reported |

| pbsC | Multinuclear Non-heme Iron-dependent Oxidase (MNIO) | Catalyzes the ortho-hydroxylation of phenylalanine residues | Not Reported | RRN73831.1[5] |

| pbsD | RiPP Recognition Element (RRE)-containing Protein | Partner protein for PbsC, involved in precursor peptide binding | Not Reported | Not Reported |

| pbsE | Arginase | Converts arginine to ornithine in the core peptide | Not Reported | Not Reported |

| pbsQ | Cupin-like Hydroxylase | Hydroxylates the ornithine residue | Not Reported | Not Reported |

| pbsP | TldD-type Protease | Cleaves the leader peptide to release the mature product | Not Reported | Not Reported |

The bip Gene Cluster from Streptomyces griseorubiginosus

The bip gene cluster from the known this compound producer, Streptomyces griseorubiginosus, shows significant homology to the pbs cluster.

| Gene | Protein Product | Putative Function | Protein Size (Amino Acids) | Accession Number |

| bipA | Precursor Peptide | Contains the core FRFRS peptide sequence | 41 | Not Reported |

| bipD | B12-binding domain-containing rSAM | Biaryl cross-coupling | Not Reported | Not Reported |

| bipE | Multinuclear Non-heme Iron-dependent Oxidase (MNIO) | Ortho-hydroxylation of phenylalanine | Not Reported | Not Reported |

| bipF | Hypothetical Protein | Partner protein for BipE | Not Reported | Not Reported |

| bipC | Tetratricopeptide Repeat Protein | Putative arginase | Not Reported | Not Reported |

| bipG | JmjC domain-containing protein | Ornithine hydroxylation | Not Reported | Not Reported |

| bipH | α-ketoglutarate-dependent β-hydroxylase | Hydroxylation of ortho-tyrosine | Not Reported | Not Reported |

| bipI | TldD-related Metallopeptidase | Leader peptide cleavage | Not Reported | Not Reported |

| bipB | MFS Transporter | Export of the mature antibiotic | Not Reported | Not Reported |

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the post-translational modification of the PbsA/BipA precursor peptide. The key steps are outlined below and visualized in the following diagram.

-

Ribosomal Synthesis of Precursor Peptide : The pathway begins with the ribosomal synthesis of the precursor peptide (PbsA/BipA), which consists of an N-terminal leader peptide and a C-terminal core peptide.[1][3]

-

Ortho-hydroxylation : The MNIO enzyme (PbsC/BipE), in conjunction with its partner protein (PbsD/BipF), catalyzes the selective ortho-hydroxylation of two phenylalanine residues within the core peptide to form ortho-tyrosine residues.[1][2][3]

-

Arginine to Ornithine Conversion : An arginase (PbsE/BipC) then specifically converts an arginine residue within the core peptide to an ornithine residue.[1][2][3]

-

Ornithine Hydroxylation : The newly formed ornithine residue is subsequently hydroxylated by a dedicated hydroxylase (PbsQ/BipG).[1][4]

-

Biaryl Cross-linking and Macrocyclization : A B12-dependent radical SAM enzyme (PbsB/BipD) catalyzes the C-C cross-linking of the two ortho-tyrosine side chains, resulting in the formation of the characteristic biaryl bridge and macrocyclization of the peptide.[1][2][3]

-

Leader Peptide Cleavage : Finally, a protease (PbsP/BipI) cleaves off the leader peptide to release the mature, bioactive Biphenomycin.[1][4]

Caption: The biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of the this compound biosynthetic gene cluster.

Heterologous Expression of the pbs Gene Cluster in E. coli

This protocol describes the co-expression of the pbs precursor peptides and modifying enzymes in E. coli for the production of modified peptides.[1]

Workflow Diagram:

Caption: Workflow for heterologous expression and analysis.

Materials:

-

E. coli BL21 (DE3) cells

-

pETDuet-1 and pRSFDuet-1 expression vectors

-

Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

-

LB medium, appropriate antibiotics (e.g., ampicillin and kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA resin for immobilized metal affinity chromatography (IMAC)

-

Buffers for lysis, washing, and elution for IMAC

-

LC-MS/MS system

Procedure:

-

Gene Synthesis and Cloning:

-

Synthesize codon-optimized genes for the pbsA precursor peptides and the modifying enzymes (pbsB, pbsC, pbsD, and pbsE).[1]

-

Clone the pbsA genes into the pETDuet-1 vector, incorporating an N-terminal 6xHis tag for purification.[1]

-

Clone the pbsB, pbsC, pbsD, and pbsE genes as a polycistronic unit into the pRSFDuet-1 vector.[1]

-

-

Transformation and Expression:

-

Co-transform competent E. coli BL21 (DE3) cells with the pETDuet-pbsA and pRSFDuet-pbsBCDE plasmids.

-

Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into liquid LB medium with antibiotics and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Purification of Modified Peptides:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA column pre-equilibrated with binding buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged modified peptides with elution buffer containing imidazole.

-

-

Analysis:

-

Analyze the purified peptides by LC-MS/MS to determine the mass of the modified peptides and to identify the nature of the post-translational modifications.

-

In Vitro Enzymatic Assays

This protocol outlines a general procedure for conducting in vitro assays to confirm the function of individual biosynthetic enzymes.

Materials:

-

Purified precursor peptide (e.g., PbsA)

-

Purified biosynthetic enzymes (e.g., PbsC/D, PbsE, PbsB)

-

Reaction buffers specific for each enzyme

-

Required cofactors (e.g., Fe(II), α-ketoglutarate, S-adenosylmethionine, Vitamin B12)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified precursor peptide, the enzyme(s) to be assayed, and the appropriate reaction buffer.

-

Add any required cofactors.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a specified time (e.g., 1-16 hours).

-

-

Reaction Quenching and Analysis:

-

Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to detect the product and determine the mass shift corresponding to the enzymatic modification.

-

Bioinformatic Analysis for Gene Cluster Identification

This protocol provides a logical workflow for identifying putative Biphenomycin-like gene clusters in genomic data.

Logical Workflow Diagram:

Caption: Bioinformatic workflow for gene cluster identification.

Procedure:

-

Homology Search:

-

Use the protein sequences of known Biphenomycin biosynthetic enzymes (e.g., PbsC, PbsB) as queries for a BLASTp search against public or private genomic databases.

-

-

Genomic Neighborhood Analysis:

-

For significant hits, analyze the genomic region surrounding the homologous gene for the presence of other genes typically found in RiPP biosynthetic gene clusters, such as those encoding precursor peptides, radical SAM enzymes, and proteases.

-

-

BGC Prediction Tools:

-

Submit the genomic contigs containing putative clusters to specialized software like antiSMASH for automated identification and annotation of biosynthetic gene clusters.

-

-

Comparative Genomics:

-

Compare the architecture and gene content of newly identified clusters with the known pbs and bip gene clusters to assess the likelihood of them being involved in the biosynthesis of Biphenomycin-like compounds.

-

Conclusion

The elucidation of the this compound biosynthetic pathway has opened up new avenues for the discovery and engineering of novel antibiotics. The methodologies described in this guide provide a framework for researchers to identify new Biphenomycin-like gene clusters, characterize the function of the encoded enzymes, and potentially produce novel Biphenomycin analogs with improved therapeutic properties. The continued study of this fascinating biosynthetic pathway holds great promise for addressing the growing challenge of antibiotic resistance.

References

An In-Depth Technical Guide to the Mechanism of Action of Biphenomycin A Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A, a macrocyclic peptide antibiotic, exhibits potent activity primarily against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are still under investigation, evidence points towards the bacterial ribosome as the primary target. This document summarizes the available quantitative data on its antibacterial efficacy, details relevant experimental methodologies, and provides visual representations of the proposed mechanism and associated experimental workflows.

Introduction

This compound is a natural product isolated from Streptomyces griseorubiginosus.[1] It belongs to a class of cyclic peptide antibiotics characterized by a unique 15-membered ring containing a biphenyl moiety.[2] Its potent bactericidal activity against a range of Gram-positive pathogens has made it a subject of interest for antibiotic research and development. This guide provides a comprehensive overview of the molecular basis for its antibacterial action.

Core Mechanism: Inhibition of Protein Synthesis

The inhibition of protein synthesis disrupts essential cellular processes, leading to bacterial cell death. The selectivity of this compound for bacterial ribosomes over eukaryotic ribosomes is a key feature, although the structural basis for this specificity is not fully elucidated.

Putative Molecular Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the presumed molecular target of this compound. While the precise binding site has not been definitively identified, the mechanism is likely to involve interference with one of the key steps of translation: initiation, elongation, or termination.

Diagram of the Proposed General Mechanism:

References

- 1. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenomycins A and B, novel peptide antibiotics. II. Structural elucidation of biphenomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenomycin B and derivatives: total synthesis and translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphenomycin B and derivatives: total synthesis and translation inhibition. | Semantic Scholar [semanticscholar.org]

The role of the biphenyl moiety in Biphenomycin A activity

An In-Depth Guide to the Role of the Biphenyl Moiety in Biphenomycin A Activity For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent macrocyclic peptide antibiotic with significant activity against Gram-positive bacteria. A defining characteristic of its structure is a 15-membered ring that includes a unique biphenyl moiety, formed by a C-C linkage between two ortho-tyrosine residues. This technical guide delves into the critical role of this biphenyl group, moving from its complex enzymatic biosynthesis to its importance in the molecule's overall antibacterial function. By synthesizing the latest research, this document provides a comprehensive overview, including quantitative data on related structures, detailed experimental protocols, and visual workflows to illuminate the importance of this key structural feature.

Introduction: The Emergence of this compound

First isolated from the cultured broth of Streptomyces griseorubiginosus, this compound is a novel peptide antibiotic that demonstrates potent in vitro and in vivo activity, particularly against Gram-positive bacteria[1][2]. Its structure is unique among peptide antibiotics, featuring a rigidifying biphenyl moiety incorporated into a 15-membered macrocycle[1]. This biaryl linkage is not just a structural curiosity but is fundamental to its biological activity. Understanding the formation and function of this moiety is crucial for the future development of this compound-based therapeutics and for engineering novel, potent analogs. This guide will explore the pivotal role of the biphenyl group, from its intricate biosynthesis to its influence on antibacterial efficacy.

The Biosynthesis of a Critical Moiety: Forging the Biphenyl Linkage

Recent breakthroughs have deorphanized the biosynthetic pathway of the biphenomycin class of antibiotics, revealing them to be Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)[3][4][5]. The formation of the defining biphenyl moiety is a multi-step enzymatic cascade.

The process begins with a precursor peptide containing a specific amino acid motif (e.g., FRF)[6][7]. Two key enzymatic steps then forge the biaryl bond:

-

Ortho-Hydroxylation: A multinuclear non-heme iron-dependent oxidative enzyme (MNIO) catalyzes the selective ortho-hydroxylation of two separate phenylalanine residues on the precursor peptide, converting them into ortho-tyrosine residues[3][5][8].

-

C-C Cross-Linking: A vitamin B12-dependent radical SAM (rSAM) enzyme subsequently catalyzes the formation of a C-C linkage between these newly formed ortho-tyrosine side chains, thereby creating the rigid biphenyl bond and closing the macrocycle[6][7].

This sophisticated enzymatic machinery underscores the evolutionary importance of this specific structural feature for the antibiotic's function.

Structure-Activity Relationship (SAR): The Biphenyl's Role in Potency

While the intact macrocyclic structure of this compound is known to be essential for its potent antibacterial activity, detailed SAR studies focusing on systematic modifications of its biphenyl moiety have not been extensively published. However, research on other classes of biphenyl-containing antibacterial agents provides valuable insights into the general principles governing their activity. These studies highlight that substitutions on the biphenyl rings can dramatically modulate biological function.

Quantitative Data from Illustrative Biphenyl Analogs

To illustrate the importance of the biphenyl scaffold, the table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of synthetic biphenyl derivatives against various bacterial strains. It is critical to note that these compounds are structurally simpler than this compound and serve to demonstrate general SAR principles of the biphenyl core in antibacterials. Studies on these compounds indicate that the presence and position of hydroxyl groups on the biphenyl rings are key determinants of activity, while strong electron-withdrawing groups can enhance potency[9].

| Compound ID | Biphenyl Ring A Substitution | Biphenyl Ring B Substitution | Target Organism | MIC (μg/mL)[9] |

| 6i | 4'-(Trifluoromethyl) | 3,4,5-triol | MRSA | 3.13 |

| 6i | 4'-(Trifluoromethyl) | 3,4,5-triol | MDR E. faecalis | 6.25 |

| 6m | 5-(9H-carbazol-2-yl) | 1,2,3-triol | MRSA | 3.13 |

| 6m | 5-(9H-carbazol-2-yl) | 1,2,3-triol | MDR E. faecalis | 6.25 |

| 6g | 4'-Fluoro | 3,4,5-triol | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin |

| 6e | 3',5'-Dimethyl | 3,4,4',5-tetraol | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin |

Disclaimer: Data is for synthetic biphenyl derivatives, not this compound analogs, and is presented for illustrative purposes of biphenyl SAR. MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multidrug-resistant.

Experimental Protocols

Protocol: Elucidation of Biosynthesis via Heterologous Reconstitution

This workflow outlines the key steps used to identify the function of the Biphenomycin biosynthetic gene cluster (BGC) by expressing it in a heterologous host like E. coli[6][7].

Methodology:

-

Gene Cluster Cloning: The putative biosynthetic gene cluster (BGC) for Biphenomycin is cloned from the producer organism's DNA into a suitable E. coli expression vector. This often involves cloning the genes for the precursor peptide and modifying enzymes (MNIO, rSAM) into compatible plasmids[6].

-

Transformation: The engineered plasmids are transformed into a suitable E. coli expression strain.

-

Expression and Culture: The transformed E. coli is cultured in an appropriate medium. Gene expression is induced (e.g., with IPTG), and the culture is incubated to allow for the production of the modified peptide.

-

Extraction: Cells are harvested, lysed, and the cellular metabolites are extracted using organic solvents.

-

Analysis: The crude extract is analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Identification: The masses of the detected compounds are compared against the expected masses of intermediate and final Biphenomycin products to confirm the function of the enzymes in the pathway[6].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This is a standard protocol to determine the antibacterial activity of a compound.

References

- 1. Biphenomycins A and B, novel peptide antibiotics. II. Structural elucidation of biphenomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Biosynthesis of the Biphenomycin Family of Potent Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of Biphenomycin-like Macrocyclic Peptides by Formation and Cross-Linking of Ortho-Tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Biphenomycin A: A Technical Guide to a Macrocyclic Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A is a macrocyclic peptide antibiotic exhibiting potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First isolated from the fermentation broth of Streptomyces griseorubiginosus, its unique structure, featuring a 15-membered ring containing a biphenyl moiety, has attracted significant interest. Recent elucidation of its ribosomal peptide origin and biosynthetic pathway has opened new avenues for analog generation and bioengineering. This technical guide provides a comprehensive overview of this compound, consolidating available data on its antibacterial activity, mechanism of action, biosynthesis, and relevant experimental methodologies.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. This compound, a member of the biphenomycin family of antibiotics, represents a promising scaffold for the development of new therapeutics.[1][2] Isolated in 1985, this compound and its analogue, Biphenomycin B, have demonstrated significant in vitro and in vivo efficacy against Gram-positive pathogens.[1] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core scientific and technical information related to this compound.

Chemical Structure and Properties

This compound is a cyclic peptide with the chemical formula C₂₃H₂₈N₄O₈.[1] Its structure is characterized by a 15-membered macrocycle that includes a unique biphenyl linkage.[3] This rigid structural feature is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈N₄O₈ | [1] |

| Molecular Weight | 488.49 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [1] |

Antibacterial Activity

This compound demonstrates a narrow spectrum of activity, with pronounced potency against Gram-positive bacteria.[1] Notably, it retains its efficacy against strains that have developed resistance to other classes of antibiotics, such as β-lactams.

In Vitro Activity

Quantitative data on the in vitro activity of this compound is primarily documented in the initial discovery literature. The following table summarizes the Minimum Inhibitory Concentrations (MICs) as reported.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P JC-1 | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus aureus 57 (MRSA) | 3.13 |

| Staphylococcus epidermidis ATCC 12228 | 6.25 |

| Streptococcus pyogenes N.Y. 5 | 1.56 |

| Streptococcus pneumoniae Type I | 0.78 |

| Enterococcus faecalis ATCC 19433 | 12.5 |

| Bacillus subtilis ATCC 6633 | 0.78 |

| Escherichia coli NIHJ JC-2 | >100 |

| Klebsiella pneumoniae ATCC 10031 | >100 |

| Pseudomonas aeruginosa ATCC 10145 | >100 |

| Salmonella typhi H901 | >100 |

Data extracted from the original publication by Ezaki et al., 1985. The specific strains and testing conditions from the original publication are cited.

In Vivo Efficacy

The protective effect of this compound has been demonstrated in murine infection models. The 50% effective dose (ED₅₀) provides a quantitative measure of this in vivo activity.

Table 3: In Vivo Efficacy of this compound in a Mouse Protection Test.

| Challenge Organism | Infection Route | Treatment Route | ED₅₀ (mg/kg) |

| Staphylococcus aureus Smith | Intraperitoneal | Subcutaneous | 1.2 |

| Streptococcus pyogenes A20201 | Intraperitoneal | Subcutaneous | 0.8 |

Data extracted from the original publication by Ezaki et al., 1985.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, based on its chemical structure as a peptide antibiotic and its potent activity against Gram-positive bacteria, it is hypothesized to interfere with bacterial cell wall biosynthesis. This class of antibiotics often targets the intricate enzymatic processes responsible for the formation and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The rigid macrocyclic structure of this compound is likely essential for its interaction with its molecular target. Further research is required to identify the specific enzyme or cellular process inhibited by this compound.

Biosynthesis

Recent studies have revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4][5][6][7] This mode of biosynthesis involves the ribosomal production of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final active macrocycle.

The key steps in the biosynthetic pathway include:

-

Ribosomal synthesis of a precursor peptide: A gene encodes a precursor peptide containing a leader peptide sequence for recognition by modifying enzymes and a core peptide that will become this compound.

-

Ortho-hydroxylation of phenylalanine residues: A multinuclear non-heme iron-dependent oxidase catalyzes the hydroxylation of two phenylalanine residues within the core peptide.

-

Biaryl cross-linking: A B12-dependent radical S-adenosylmethionine (SAM) enzyme facilitates the formation of the characteristic biphenyl bond between the two hydroxylated phenylalanine residues, leading to macrocyclization.

-

Side-chain modifications: Additional enzymatic modifications of amino acid side chains occur.

-

Proteolytic cleavage: The leader peptide is removed by a protease to release the mature this compound.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the fermentation broth of Streptomyces griseorubiginosus.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation: Culture Streptomyces griseorubiginosus in a suitable production medium.

-

Harvest and Clarification: Separate the mycelia from the culture broth by centrifugation or filtration.

-

Resin Adsorption: Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

-

Elution: Wash the resin with water to remove salts and polar impurities, then elute the bound this compound with an organic solvent such as 80% aqueous acetone.

-

Concentration: Concentrate the eluate under reduced pressure to remove the organic solvent.

-

Silica Gel Chromatography: Subject the concentrated aqueous solution to silica gel column chromatography, eluting with a step-gradient of a suitable solvent system (e.g., chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using a reversed-phase (C18) preparative HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vivo Efficacy (Mouse Protection Test)

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a murine systemic infection model.

Methodology:

-

Animal Model: Use a suitable strain of mice (e.g., ICR mice).

-

Infection: Infect the mice intraperitoneally with a lethal dose of the test bacterium (e.g., Staphylococcus aureus). The bacterial inoculum should be standardized to cause mortality in the control group within a specified timeframe (e.g., 48-72 hours).

-

Treatment: Administer this compound subcutaneously at various doses to different groups of infected mice at specified time points post-infection (e.g., 1 and 6 hours). Include a vehicle control group that receives the same treatment schedule without the antibiotic.

-

Observation: Monitor the mice for a defined period (e.g., 7 days) and record the number of survivors in each group.

-

ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Conclusion

This compound remains a molecule of significant interest due to its potent activity against Gram-positive pathogens and its unique chemical architecture. The recent elucidation of its biosynthetic pathway as a RiPP provides a foundation for future bioengineering and synthetic biology efforts to generate novel analogs with improved pharmacokinetic and pharmacodynamic properties. While its precise mechanism of action requires further investigation, this compound continues to be a valuable lead compound in the ongoing search for new and effective antibiotics. This technical guide has summarized the current knowledge on this compound, providing a valuable resource for the scientific community engaged in antimicrobial research and development.

References

- 1. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BIPHENOMYCINS A AND B, NOVEL PEPTIDE ANTIBIOTICS [jstage.jst.go.jp]

- 3. Biphenomycins A and B, novel peptide antibiotics. II. Structural elucidation of biphenomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Biphenomycin Family of Potent Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

A Technical Deep Dive into Biphenomycin A and its Analogs: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenomycin A, a structurally unique cyclic peptide antibiotic, has garnered significant interest within the scientific community due to its potent activity against Gram-positive bacteria. This technical guide provides a comprehensive literature review of this compound and its analogs, covering its discovery, biosynthesis, and mechanism of action. A key focus is placed on the quantitative analysis of its antibacterial efficacy, detailed experimental protocols, and the elucidation of its biosynthetic pathway, which paves the way for the rational design of novel analogs.

Introduction

This compound is a natural product originally isolated from the cultured broth of Streptomyces griseorubiginosus.[1] It belongs to a class of cyclic peptide antibiotics characterized by a unique 15-membered ring containing a biphenyl moiety.[2][3] This distinct structural feature is crucial for its biological activity. This compound exhibits potent in vitro and in vivo activity, particularly against Gram-positive bacteria.[2] Analogs such as Biphenomycin B and C have also been identified, with Biphenomycin C being a precursor to this compound.[2]

Chemical Structure

The core structure of this compound is a macrocyclic peptide. Spectroscopic and chemical evidence has established its composition. Biphenomycin B is a closely related analog, also isolated from the same bacterial strain.[2] The unique biphenyl linkage within the macrocycle is a defining characteristic of this antibiotic family.

Biosynthesis of this compound and Analogs

Recent research has successfully elucidated the biosynthetic pathway of biphenomycins, revealing a fascinating enzymatic cascade.[4][5] This process is a key area of study for the generation of novel analogs through bioengineering.

The biosynthesis involves a series of post-translational modifications of a precursor peptide.[6][7] Key enzymatic steps include:[4][5]

-

Ortho-hydroxylation: A multinuclear non-heme iron-dependent oxidase catalyzes the selective ortho-hydroxylation of two phenylalanine residues.

-

Biaryl Cross-Coupling: A B12-dependent radical SAM enzyme facilitates the formation of the characteristic biphenyl bond.

-

Side-Chain Modifications: A highly regioselective arginase and dedicated hydroxylases modify amino acid side chains.

-

Proteolytic Processing: A TldD-type metalloprotease is responsible for the stepwise processing of the precursor peptide to yield the mature antibiotic.

This detailed understanding of the biosynthetic machinery provides a powerful toolkit for the enzymatic synthesis of new biphenomycin derivatives with potentially enhanced or altered activities.[1][6][7]

Enzymatic Synthesis Workflow

The following diagram illustrates the key enzymatic steps in the biosynthesis of the biphenomycin core structure.

Caption: Key enzymatic steps in this compound biosynthesis.

Antibacterial Activity and Spectrum

This compound demonstrates potent antibacterial activity, primarily against Gram-positive bacteria.[2] Its efficacy against a range of pathogens makes it a promising candidate for further drug development.

Quantitative Antibacterial Activity

| Microorganism | Type | This compound MIC (µg/mL) | Biphenomycin B MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Potent Activity | Potent Activity | [2] |

| Streptococcus pyogenes | Gram-positive | Potent Activity | Potent Activity | [2] |

| Bacillus subtilis | Gram-positive | Potent Activity | Potent Activity | [2] |

| Escherichia coli | Gram-negative | Weak or No Activity | Weak or No Activity | [2] |

| Pseudomonas aeruginosa | Gram-negative | Weak or No Activity | Weak or No Activity | [2] |

Note: "Potent Activity" indicates that the compound is effective at low concentrations, though specific values are not consistently reported across the literature. Further research is needed to establish a comprehensive and standardized dataset of MIC values.

Mechanism of Action

The primary mechanism of action for the biphenomycin class of antibiotics is the inhibition of protein synthesis.[8] Studies on Biphenomycin B have shown that it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[8][9]

By binding to the ribosome, Biphenomycin B and its analogs interfere with the process of translation, leading to the cessation of protein production and ultimately, bacterial cell death.[8] The precise binding site and the detailed molecular interactions with the ribosomal subunits are still areas of active investigation.

Translation Inhibition Pathway

The following diagram illustrates the general mechanism of translation inhibition by ribosome-targeting antibiotics.

Caption: General mechanism of translation inhibition by Biphenomycin.

Experimental Protocols

This section provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs using the broth microdilution method. This is a standard and widely accepted technique for assessing the in vitro antibacterial activity of a compound.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound or its analogs that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound or analog stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., saline or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

The concentration range should be chosen to encompass the expected MIC value.

-

Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterial strain.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for the broth microdilution MIC assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Biphenomycins A and B, novel peptide antibiotics. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics | Semantic Scholar [semanticscholar.org]

- 4. Biosynthesis of the Biphenomycin Family of Potent Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of Biphenomycin-like Macrocyclic Peptides by Formation and Cross-Linking of Ortho-Tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biphenomycin B and derivatives: total synthesis and translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Macrolactamization Strategies for the Total Synthesis of Biphenomycin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of key macrolactamization strategies employed in the total synthesis of Biphenomycin B, a potent biaryl antibiotic. The document outlines two primary approaches: direct macrolactamization via amide bond formation and macrocyclization via an intramolecular Suzuki-Miyaura coupling reaction. Detailed experimental protocols for each method are provided, along with a comparative table of quantitative data to aid in the selection of the most suitable strategy for specific research and development needs.

Introduction

Biphenomycin B is a macrocyclic peptide antibiotic characterized by a unique 15-membered biaryl ether linkage. Its complex structure and significant biological activity have made it an attractive target for total synthesis. A critical step in its synthesis is the construction of the macrocyclic ring, for which various macrolactamization strategies have been developed. This document details the methodologies developed by the research groups of Arndt and Zhu, representing two distinct and effective approaches to this synthetic challenge.

Macrolactamization Strategies: A Comparative Overview

Two principal strategies for the crucial macrocyclization step in Biphenomycin B synthesis have emerged:

-

Direct Amide Bond Formation: This classical approach involves the formation of a lactam by coupling the free amine of the N-terminal amino acid with the activated carboxylic acid of the C-terminal amino acid of a linear peptide precursor. The success of this strategy is highly dependent on the choice of coupling reagent and reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Intramolecular Suzuki-Miyaura Coupling: This modern organometallic approach forms the biaryl C-C bond and the macrocycle in a single step. This strategy involves a precursor containing a boronic acid (or ester) and an aryl halide, which undergo a palladium-catalyzed intramolecular cross-coupling reaction.

The choice between these strategies depends on several factors, including the availability of starting materials, desired yield, and scalability of the reaction. The following sections provide detailed protocols and quantitative data for each of these approaches.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two highlighted macrolactamization strategies, allowing for a direct comparison of their efficiencies.

| Strategy | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Macrolactamization | HATU, HOAt, DIPEA | DMF/DCM (1:1) | 0 to RT | 12 h | 75 | Arndt et al. |

| Intramolecular Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O (4:1) | 150 (Microwave) | 30 min | 68 | Zhu et al. |

Experimental Protocols

Strategy 1: Direct Macrolactamization (Arndt et al.)

This protocol is adapted from the total synthesis of Biphenomycin B reported by the Arndt group, which utilizes a highly efficient peptide coupling reagent for the macrolactamization step.

Diagram of the Experimental Workflow:

Caption: Workflow for Direct Macrolactamization.

Materials:

-

Linear peptide precursor (with free N-terminal amine and C-terminal carboxylic acid)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the linear peptide precursor (1.0 equiv) in a mixture of anhydrous DMF and anhydrous DCM (1:1) to a final concentration of 0.001 M.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add HOAt (1.5 equiv), followed by the dropwise addition of DIPEA (4.0 equiv). Finally, add HATU (1.5 equiv) in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired macrolactam.

Strategy 2: Intramolecular Suzuki-Miyaura Coupling (Zhu et al.)

This protocol, adapted from the work of the Zhu group, describes a microwave-assisted intramolecular Suzuki-Miyaura reaction for the macrocyclization step.

Diagram of the Logical Relationship:

Caption: Key Components for Suzuki-Miyaura Cyclization.

Materials:

-

Linear peptide precursor bearing an aryl iodide and an aryl boronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (degassed)

-

Deionized water (degassed)

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

Protocol:

-

Preparation of the Reaction Vessel: To a microwave process vial, add the linear peptide precursor (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.1 equiv).

-

Addition of Solvents: Add a degassed mixture of 1,4-dioxane and water (4:1) to achieve a final concentration of 0.01 M of the precursor.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30 minutes.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the macrocyclic product.

Concluding Remarks

The total synthesis of Biphenomycin B has been successfully achieved through different macrolactamization strategies. The direct amide bond formation using modern coupling reagents like HATU offers a reliable and high-yielding method. Alternatively, the intramolecular Suzuki-Miyaura coupling provides a convergent and efficient approach to construct the biaryl linkage and the macrocycle simultaneously. The choice of strategy will be guided by the specific synthetic plan, available instrumentation, and the desired scale of the synthesis. Both protocols provided herein represent state-of-the-art methods in complex peptide macrocyclization and serve as valuable tools for researchers in the field of natural product synthesis and medicinal chemistry.

Application Notes and Protocols for the Heterologous Expression of Biphenomycin A Biosynthetic Genes in E. coli

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the current scientific literature regarding the biosynthesis of Biphenomycin and the heterologous expression of related RiPPs (Ribosomally Synthesized and Post-translationally Modified Peptides) in E. coli. To date, a comprehensive report detailing the heterologous expression of the complete, native Biphenomycin A biosynthetic gene cluster (BGC) from Streptomyces griseorubiginosos in E. coli with corresponding production yields has not been published. The protocols provided are therefore a composite guide based on the successful expression of a "Biphenomycin-like" macrocyclic peptide from Peribacillus simplex in E. coli and established methodologies for RiPP production.

Introduction

Biphenomycins are macrocyclic peptide antibiotics with potent activity against Gram-positive bacteria.[1][2] They belong to the RiPPs class of natural products.[1] The heterologous expression of the this compound BGC in a genetically tractable host such as E. coli offers a promising avenue for improving production yields, facilitating biosynthetic engineering for the creation of novel analogs, and enabling detailed enzymatic studies.[3] This document provides a detailed guide to the principles and methods for expressing the this compound BGC in E. coli.

This compound Biosynthesis and Gene Cluster

The biosynthesis of this compound is a multi-step enzymatic process involving a precursor peptide and several modifying enzymes.[1][4] The key enzymes and their functions are summarized in the table below.

Table 1: Key Enzymes in the Biphenomycin Biosynthetic Pathway

| Gene (Representative) | Protein | Function[1][4] |

| bipA | Precursor Peptide | Contains the core peptide sequence that is post-translationally modified. |

| bipB | Radical SAM Enzyme | Catalyzes the biaryl cross-linking of ortho-tyrosine residues. |

| bipCD | Multinuclear Nonheme Iron-dependent Oxidase (MNIO) | Performs selective ortho-hydroxylation of phenylalanine residues. |

| bipE | Arginase | Converts an arginine residue to ornithine. |

| bipF | Hydroxylase | Hydroxylates the ornithine residue. |

| bipG | Protease | Cleaves the leader peptide to release the mature this compound. |

Quantitative Data on RiPP Production in E. coli

Specific quantitative data for the heterologous production of this compound in E. coli is not yet available in the peer-reviewed literature. However, the yields of other RiPPs expressed in E. coli can provide a general benchmark.

Table 2: Representative Yields of Heterologously Expressed RiPPs in E. coli

| RiPP Class | Compound | Host Strain | Yield (mg/L) | Reference |

| Lasso Peptide | Capistruin | E. coli | 0.2 | (Knappe et al., 2008) |

| Lanthipeptide | Lichenicidin | E. coli | >10 | (Kuthning et al., 2015) |

| Thiopeptide | Plantazolicin | E. coli | ~1 | (Molohon et al., 2011) |

| Biphenomycin-like | (Hypothetical) | E. coli | 0.1 - 5 | N/A |

The yield for a Biphenomycin-like compound is a hypothetical estimate for illustrative purposes, based on the complexity of the pathway and typical yields for novel RiPPs.

Experimental Protocols

Gene Cluster Acquisition and Cloning

-

Obtain BGC Sequence: The BGC sequence for a Biphenomycin-like compound can be used as a template. A representative BGC for a similar peptide is the polymyxin synthetase gene cluster from Paenibacillus polymyxa (GenBank Accession: EU371992).[5]

-

Codon Optimization: For optimal expression in E. coli, the entire BGC should be codon-optimized. This can be achieved using commercially available gene synthesis services.

-

Vector Selection: A high-copy number, inducible expression vector is recommended. The pET series of vectors (e.g., pETDuet-1) are suitable for the co-expression of multiple genes.

-

Cloning Strategy:

-

Design primers to amplify the codon-optimized BGC in fragments suitable for assembly.

-

Use a seamless cloning method, such as Gibson Assembly or Golden Gate cloning, to assemble the BGC fragments into the linearized expression vector.

-

Verify the sequence of the final construct by Sanger sequencing.

-

Heterologous Expression in E. coli

-

Host Strain Selection: E. coli BL21(DE3) is a suitable host for T7 promoter-based expression vectors.

-

Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells.

-

Cultivation:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

-

Induction:

-

Cool the culture to 18-20°C.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Continue to incubate the culture for 16-24 hours at 18-20°C with shaking.

-

Purification of this compound

-

Cell Lysis:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Initial Purification:

-

If the precursor peptide is His-tagged, use immobilized metal affinity chromatography (IMAC) for initial purification.

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Chromatographic Purification:

-

Further purify the eluted fraction by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect fractions and analyze for the presence of this compound by LC-MS/MS.

-

Analytical Characterization

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer coupled to a UPLC/HPLC system.

-

Analyze the purified fractions using the parameters outlined in Table 3.

-

Confirm the identity of this compound by comparing the retention time and fragmentation pattern with a known standard, if available.

-

Table 3: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ for this compound |

| Product Ions (m/z) | To be determined from fragmentation of the parent ion |

Visualizations

Caption: this compound Biosynthetic Pathway.

Caption: Heterologous Expression Workflow.

References

- 1. Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Engineering in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional expression of diverse post-translational peptide-modifying enzymes in Escherichia coli under uniform expression and purification conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a Polymyxin Synthetase Gene Cluster of Paenibacillus polymyxa and Heterologous Expression of the Gene in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

Purification of Biphenomycin A from Culture Broth Using HPLC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenomycin A is a novel peptide antibiotic isolated from the culture broth of Streptomyces griseorubiginosus.[1][2] It exhibits potent in vitro and in vivo activity, particularly against Gram-positive bacteria, making it a compound of significant interest for further research and development. This document provides a detailed application note and protocol for the purification of this compound from culture broth, with a focus on the final purification step using High-Performance Liquid Chromatography (HPLC).

Overview of the Purification Workflow

The purification of this compound is a multi-step process designed to isolate the target compound from a complex mixture of cellular components and media constituents. The overall workflow begins with the extraction of the antibiotic from the fermentation broth, followed by a series of chromatographic separations to achieve high purity.

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Fermentation and Initial Extraction

a. Fermentation:

-

Streptomyces griseorubiginosus is cultured in a suitable fermentation medium to produce this compound. Optimal fermentation conditions (temperature, pH, aeration, and incubation time) should be maintained for maximal yield.

b. Initial Extraction from Culture Broth:

-

Objective: To concentrate this compound from the clarified culture broth and remove highly polar impurities.

-

Protocol:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Adjust the pH of the supernatant to neutral.

-

Add activated carbon to the supernatant and stir for a specified period to allow for the adsorption of this compound.

-

Collect the activated carbon by filtration.

-

Wash the carbon cake with water to remove residual impurities.

-

Elute this compound from the activated carbon using an appropriate organic solvent mixture, such as aqueous acetone or methanol.

-

Concentrate the eluate under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography

-

Objective: To separate this compound from other compounds based on polarity.

-

Protocol:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., bioassay or analytical HPLC).

-

Pool the fractions containing this compound and concentrate them.

-

Ion-Exchange Chromatography

-

Objective: To further purify this compound based on its charge characteristics.

-

Protocol:

-

Pack a column with a suitable ion-exchange resin, such as Amberlite CG-50 (a weakly acidic cation exchanger).

-

Equilibrate the column with a buffer at an appropriate pH.

-

Load the partially purified this compound fraction onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a salt gradient (e.g., NaCl) or by changing the pH of the elution buffer.

-

Collect and analyze fractions for this compound.

-

Pool the active fractions and desalt them if necessary.

-

Preparative Reversed-Phase HPLC

-

Objective: To achieve high-purity this compound for research and development purposes.

-

Protocol:

Caption: Step-by-step protocol for the preparative HPLC purification of this compound.

-

Sample Preparation: Dissolve the this compound fraction obtained from the previous step in a minimal volume of the initial mobile phase (Mobile Phase A). Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

HPLC System and Column:

-

System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

-

Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

-

Mobile Phase:

-